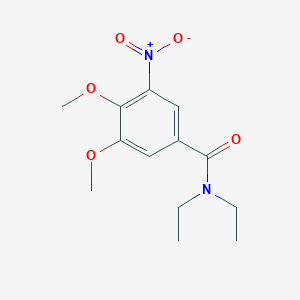![molecular formula C24H25FN6O3S B2475577 3-(1-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide CAS No. 1112371-79-5](/img/structure/B2475577.png)
3-(1-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a [1,2,4]triazolo[4,3-a]quinazolin ring and a fluorobenzyl group. These types of compounds are often studied for their potential applications in medicinal chemistry and materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the amino group might participate in condensation reactions, while the thioether group might undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined using a combination of experimental techniques and computational methods .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis and structural analysis of triazoloquinazolines and quinazolinones have been a significant area of research. Studies have focused on developing novel synthetic routes to these compounds due to their potential pharmacological activities. For example, the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one from anthranilamide and isocyanates demonstrates innovative methods to create heterocyclic compounds with complex structures (Chern et al., 1988). Similarly, the creation of novel 8,8-R,R-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones through three-component condensation highlights the versatility of these frameworks in synthesizing diverse molecular architectures (Shikhaliev et al., 2005).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of quinazoline derivatives have been a focal point of research. The study of quinoline derivatives containing an azole nucleus, for example, revealed that modifications to the quinoline structure could lead to compounds with significant antimicrobial properties (Özyanik et al., 2012). Furthermore, novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety were synthesized and found to possess good antimicrobial activities, indicating the potential of these compounds in developing new antibacterial agents (Yan et al., 2016). Additionally, a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed and synthesized, demonstrating significant anticancer activity against human neuroblastoma and colon carcinoma cell lines, highlighting the therapeutic potential of these compounds in oncology (Reddy et al., 2015).
Molecular Interactions and Bioactivity
Investigations into the molecular interactions and bioactivity of triazoloquinazoline derivatives have provided insights into their potential applications in medicinal chemistry. For instance, derivatives of the triazoloquinazoline adenosine antagonist (CGS15943) were found to be selective for the human A3 receptor subtype, indicating the specificity of these compounds towards particular biological targets and their potential in drug development (Kim et al., 1996).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to target pcaf (p300/cbp-associated factor), a histone acetyltransferase involved in transcriptional regulation .
Mode of Action
Similar compounds have been suggested to bind to their targets, resulting in changes in the target’s function
Biochemical Pathways
Similar compounds have been found to affect the histidine production pathway
Result of Action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O3S/c1-15(2)27-20(32)11-12-30-22(34)18-5-3-4-6-19(18)31-23(30)28-29-24(31)35-14-21(33)26-13-16-7-9-17(25)10-8-16/h3-10,15H,11-14H2,1-2H3,(H,26,33)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUHDIAWVPKGIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-benzoic acid](/img/structure/B2475496.png)
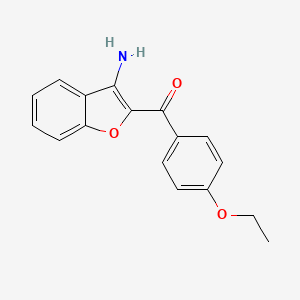
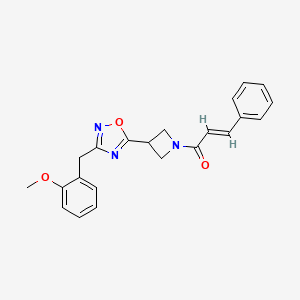
![N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2475502.png)
![Ethyl (2S,4R)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate](/img/structure/B2475503.png)
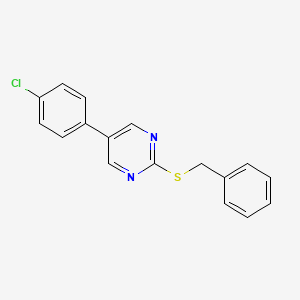

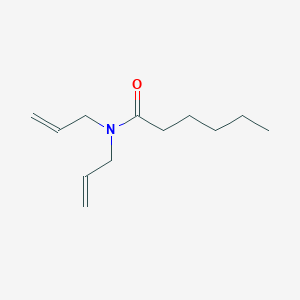
![5-amino-2-[(2,5-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2475508.png)
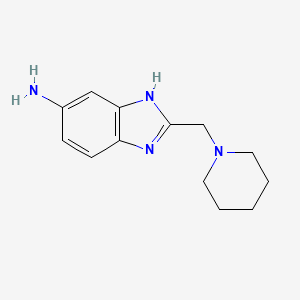
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmorpholine-4-sulfonamide](/img/structure/B2475510.png)
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2475512.png)
![N-(furan-2-ylmethyl)-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2475514.png)
